sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate
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Overview
Description
Sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate is a complex organic compound known for its extensive bromination. This compound is characterized by multiple bromine atoms attached to a phenolic structure, making it highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate typically involves multiple bromination steps. The process begins with the bromination of phenolic compounds using reagents such as bromine or bromine-containing compounds like N-bromosuccinimide (NBS). The reaction conditions often include solvents like dichloromethane and catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N-bromosuccinimide, sodium borohydride, and various nucleophiles. Reaction conditions typically involve solvents like dichloromethane, acetonitrile, and water, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of functionalized phenolic compounds .
Scientific Research Applications
Sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s high reactivity allows it to participate in various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another extensively brominated compound used in flame retardants.
Bromophenol Blue: A brominated dye used as a pH indicator.
4,5,6,7-Tetrabromo-1H-benzotriazole: A brominated compound used as an inhibitor in biochemical research.
Uniqueness
Sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate is unique due to its highly brominated structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C19H5Br8NaO5S |
---|---|
Molecular Weight |
1007.5 g/mol |
IUPAC Name |
sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
InChI |
InChI=1S/C19H6Br8O5S.Na/c20-7-1-5(2-8(21)16(7)28)19(6-3-9(22)17(29)10(23)4-6)11-12(24)13(25)14(26)15(27)18(11)33(30,31)32-19;/h1-4,28-29H;/q;+1/p-1 |
InChI Key |
ITIBIXRMABRTNV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC(=C(C(=C4)Br)[O-])Br.[Na+] |
Origin of Product |
United States |
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